- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,

Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

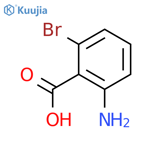

959237-68-4 structure

Nom du produit:7-bromo-2,4-dichloro-quinazoline

Numéro CAS:959237-68-4

Le MF:C8H3BrCl2N2

Mégawatts:277.932818651199

MDL:MFCD09954890

CID:1027620

PubChem ID:34176248

7-bromo-2,4-dichloro-quinazoline Propriétés chimiques et physiques

Nom et identifiant

-

- 7-Bromo-2,4-dichloroquinazoline

- 2,4-DICHLORO-7-BROMOQUINAZOLINE

- 7-Bromo-2,4-dichloroquizoline

- 7-bromo-2,4-dichioro-quinazoline

- 7-bromo-2,4-dichloro-quinazoline

- PubChem20944

- RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Quinazoline, 7-bromo-2,4-dichloro-

- TRA0051196

- PB19068

- VZ22528

- SY007273

- BC004611

- AB1000938

- W9790

- ST24029893

- 7-Bromo-2,4-dichloroquinazoline (ACI)

-

- MDL: MFCD09954890

- Piscine à noyau: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H

- La clé Inchi: RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Sourire: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1

Propriétés calculées

- Qualité précise: 275.88600

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 193

- Surface topologique des pôles: 25.8

Propriétés expérimentales

- Le PSA: 25.78000

- Le LogP: 3.69910

7-bromo-2,4-dichloro-quinazoline Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

7-bromo-2,4-dichloro-quinazoline Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

7-bromo-2,4-dichloro-quinazoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317107-2.5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 2.5g |

$85.0 | 2025-03-19 | |

| Chemenu | CM104427-10g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 10g |

$272 | 2024-07-18 | |

| Enamine | EN300-317107-1.0g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 1.0g |

$69.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 25g |

¥2500.00 | 2024-07-09 | |

| Enamine | EN300-317107-0.25g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 0.25g |

$35.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 0.25g |

¥67.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 10g |

¥1125.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 100g |

¥10000.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |

7-bromo-2,4-dichloro-quinazoline |

959237-68-4 | 97% | 1g |

¥ 554.00 | 2023-04-12 | |

| Chemenu | CM104427-5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 5g |

$138 | 2024-07-18 |

7-bromo-2,4-dichloro-quinazoline Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Référence

- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Référence

- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux

Référence

- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Référence

- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Référence

- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 3 h, rt → 200 °C; 200 °C → 80 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

Référence

- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux

Référence

- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Référence

- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux

Référence

- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Synthetic Routes 14

Conditions de réaction

1.1 3 h, rt → 200 °C; cooled

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

Référence

- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,

7-bromo-2,4-dichloro-quinazoline Raw materials

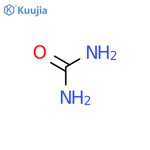

- Urea

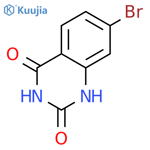

- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

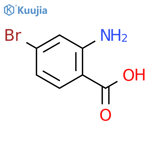

- 2-Amino-4-bromobenzoic acid

- 2-Amino-6-bromobenzoic acid

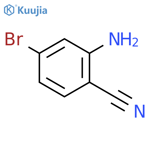

- 2-Amino-4-bromobenzonitrile

7-bromo-2,4-dichloro-quinazoline Preparation Products

7-bromo-2,4-dichloro-quinazoline Littérature connexe

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

959237-68-4 (7-bromo-2,4-dichloro-quinazoline) Produits connexes

- 875285-31-7(2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate)

- 2137679-45-7(2-Cyclopropyl-4-(ethylamino)butan-1-ol)

- 2246874-52-0(3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 292171-04-1(Ac-Pro-Gly-Pro-OH)

- 1805982-74-4(3-Chloro-6-(difluoromethyl)-4-fluoro-2-iodopyridine)

- 2172434-40-9(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylmorpholin-2-yl}acetic acid)

- 2680710-66-9(benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate)

- 1503516-79-7(5-Amino-6-(trifluoromethyl)picolinic acid)

- 1803764-23-9(Methyl 6-cyano-3-mercaptopyridine-2-acetate)

- 1251551-15-1(4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Pureté:99%

Quantité:10g

Prix ($):204.0